3-(4-Ethoxyphenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid
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Overview
Description
3-(4-Ethoxyphenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid is an organic compound that features both an aromatic ether and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the ethoxy group.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.
Amide Bond Formation: The final step involves the formation of the amide bond between the ethoxyphenyl intermediate and the thiophene-2-carbonyl chloride under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) for reduction.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both an ethoxy group and a thiophene ring in 3-(4-Ethoxyphenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid may confer unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-2-21-12-7-5-11(6-8-12)13(10-15(18)19)17-16(20)14-4-3-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
WWLQRKAJQCHHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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